molecular formula C7H13IO2 B14267440 Methyl (3S)-5-iodo-3-methylpentanoate CAS No. 185399-64-8

Methyl (3S)-5-iodo-3-methylpentanoate

Cat. No.: B14267440
CAS No.: 185399-64-8
M. Wt: 256.08 g/mol
InChI Key: ATTUVYMVQIXSKE-ZCFIWIBFSA-N
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Description

Methyl (3S)-5-iodo-3-methylpentanoate is an organic compound with the molecular formula C7H13IO2. It is a derivative of pentanoic acid, where the hydrogen atom at the third carbon is replaced by a methyl group, and the fifth carbon is substituted with an iodine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-5-iodo-3-methylpentanoate typically involves the iodination of a precursor compound. One common method is the reaction of 3-methylpentanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the fifth position. The resulting iodinated acid is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The iodination step can be optimized using flow reactors, which allow precise control over reaction conditions and minimize the formation of by-products. The esterification step can be carried out in large-scale reactors with efficient mixing and temperature control to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-5-iodo-3-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl (3S)-5-iodo-3-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl (3S)-5-iodo-3-methylpentanoate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Methyl (3S)-5-iodo-3-methylpentanoate can be compared with other similar compounds, such as:

    Methyl 3-methylpentanoate: Lacks the iodine atom, making it less reactive in substitution reactions.

    Methyl 5-iodopentanoate: Lacks the methyl group at the third position, affecting its steric properties and reactivity.

    Methyl (3S)-3-methylpentanoate: Lacks the iodine atom, making it less versatile in synthetic applications.

The presence of both the iodine atom and the methyl group in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

CAS No.

185399-64-8

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl (3S)-5-iodo-3-methylpentanoate

InChI

InChI=1S/C7H13IO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

ATTUVYMVQIXSKE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCI)CC(=O)OC

Canonical SMILES

CC(CCI)CC(=O)OC

Origin of Product

United States

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